molecular formula C16H10F2N2OS B12153764 (5Z)-5-(3-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one

(5Z)-5-(3-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B12153764
M. Wt: 316.3 g/mol
InChI Key: AFIOVWDJGGKJLK-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-(3-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by the presence of fluorine atoms on both the benzylidene and phenylamino groups, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 3-fluorobenzaldehyde with 2-aminothiazole derivatives under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are commonly used. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or alkaline conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

(5Z)-5-(3-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of caspases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-(3-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one is unique due to the presence of fluorine atoms, which can enhance its stability, lipophilicity, and biological activity compared to other thiazole derivatives. The specific arrangement of functional groups also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H10F2N2OS

Molecular Weight

316.3 g/mol

IUPAC Name

(5Z)-2-(4-fluorophenyl)imino-5-[(3-fluorophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H10F2N2OS/c17-11-4-6-13(7-5-11)19-16-20-15(21)14(22-16)9-10-2-1-3-12(18)8-10/h1-9H,(H,19,20,21)/b14-9-

InChI Key

AFIOVWDJGGKJLK-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.